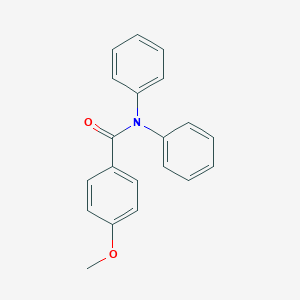

N,N-Diphenyl-4-methoxybenzamide

Overview

Description

N,N-Diphenyl-4-methoxybenzamide is an organic compound with the molecular formula C20H17NO2. It is known for its white to almost white crystalline appearance and has a melting point of approximately 140°C . This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of N,N-Diphenyl-4-methoxybenzamide typically involves the reaction of aniline with p-anisoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5NH2+C8H7ClO2→C20H17NO2+HCl

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

N,N-Diphenyl-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Pharmaceutical Applications

N,N-Diphenyl-4-methoxybenzamide has shown potential in several pharmaceutical applications:

- Anticancer Activity :

-

Antimicrobial Properties :

- The compound has been tested against multi-drug resistant bacterial strains, showing effective inhibition of growth. In vitro assays indicated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

- Anti-inflammatory Effects :

Synthetic Applications

In organic synthesis, this compound serves as a versatile intermediate:

- Building Block for Derivatives : It can be modified to synthesize various derivatives with enhanced biological activities or different pharmacological profiles. For example, derivatives have been developed to target specific biological pathways associated with cancer and inflammation .

Case Study 1: Anticancer Treatment

- Objective : Evaluate the anticancer effects of this compound on breast cancer cell lines.

- Methodology : Cell viability assays were conducted using MTT assays across various concentrations.

- Results : The compound induced apoptosis significantly in cancer cells while sparing normal cells, indicating a selective cytotoxic profile.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess the antimicrobial activity against resistant bacterial strains.

- Methodology : Disc diffusion and MIC methods were employed to determine the effectiveness of the compound.

- Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its potential as a therapeutic agent against resistant infections.

Mechanism of Action

The mechanism by which N,N-Diphenyl-4-methoxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

N,N-Diphenyl-4-methoxybenzamide can be compared with other similar compounds such as N,N-Diphenylbenzamide and N,N-Diphenyl-4-hydroxybenzamide. While these compounds share a similar core structure, the presence of different substituents (e.g., methoxy, hydroxy) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its methoxy group, which can participate in specific interactions and reactions not observed with other substituents.

Similar compounds include:

- N,N-Diphenylbenzamide

- N,N-Diphenyl-4-hydroxybenzamide

- N,N-Diphenyl-4-chlorobenzamide

These comparisons highlight the importance of substituent effects on the properties and applications of these compounds.

Biological Activity

Overview

N,N-Diphenyl-4-methoxybenzamide (CAS No. 16034-40-5) is an organic compound with the molecular formula CHNO. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

- Molecular Weight : 303.36 g/mol

- Appearance : White to almost white crystalline powder

- Melting Point : Approximately 140°C

This compound functions primarily as a biochemical agent in proteomics research. Its interactions with proteins can lead to significant biological effects, including enzyme inhibition and modulation of protein-ligand interactions .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which may have implications for therapeutic uses. For instance, it has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific targets within cancer cells, enhancing its efficacy as a therapeutic agent .

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various bacterial and fungal strains. In comparative studies, derivatives of benzamides similar to this compound exhibited varying degrees of activity, suggesting that modifications to the benzamide structure can enhance antimicrobial efficacy .

Binding Studies

A study investigated the binding interactions of this compound with bovine serum albumin (BSA) using fluorescence spectroscopy. The results indicated that the compound binds to BSA through a static quenching process, revealing binding constants that suggest a strong interaction between the compound and the protein .

Antioxidant Activity

In addition to its enzyme inhibition and antimicrobial properties, this compound has also been evaluated for antioxidant activity. Compounds related to it showed significant scavenging effects on free radicals, indicating potential benefits in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N,N-Diphenylbenzamide | Benzamide | Moderate anticancer activity |

| N,N-Diphenyl-4-hydroxybenzamide | Hydroxy-substituted | Enhanced antimicrobial activity |

| N,N-Diphenyl-4-chlorobenzamide | Chlorinated | Variable enzyme inhibition |

This table highlights how variations in substituents on the benzamide core can significantly influence biological activities.

Q & A

Basic Research Questions

Q. Q1. What experimental design considerations are critical for synthesizing N,N-Diphenyl-4-methoxybenzamide?

A: Key factors include:

- Reagent selection : Use high-purity O-benzyl hydroxylamine hydrochloride (>98%) and p-trifluoromethyl benzoyl chloride, as impurities can lead to side reactions .

- Hazard analysis : Conduct a risk assessment for reagents like dichloromethane and sodium pivalate, focusing on flammability, toxicity, and decomposition risks (e.g., compound instability upon heating) .

- Scale optimization : Pilot reactions at small scales (e.g., 125 mmol) to monitor exothermicity before scaling up .

Q. Q2. How can spectroscopic methods validate the structural integrity of this compound?

A:

- NMR : Analyze aromatic proton environments (δ 7.74 ppm for para-substituted benzamide) and carbonyl signals (δ 167.3 ppm in NMR) to confirm substitution patterns .

- Mass spectrometry : Use ESI-MS to verify molecular weight (e.g., m/z 488.6 [M+H]) and fragmentation patterns .

- IR : Identify characteristic amide C=O stretches (~1650 cm) and methoxy C-O vibrations (~1250 cm) .

Q. Q3. What safety protocols are essential when handling mutagenic derivatives of benzamide compounds?

A:

- Ames testing : Prioritize Ames II assays to evaluate mutagenicity, as some anomeric amides exhibit mutagenic activity .

- Ventilation : Use fume hoods for compounds like O-benzyl hydroxylamine hydrochloride to minimize inhalation risks .

- PPE : Wear nitrile gloves and safety goggles, especially when handling mutagenic intermediates .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reactivity data for this compound derivatives?

A:

- Computational modeling : Employ DFT calculations to predict reaction pathways (e.g., HERON decomposition mechanisms) and compare with experimental outcomes .

- Kinetic studies : Monitor reaction progress via HPLC or inline IR to identify intermediate species causing discrepancies .

- Cross-validation : Compare synthetic yields under varying conditions (e.g., solvent polarity, temperature) to isolate contributing factors .

Q. Q5. What strategies optimize the stability of this compound in biological assays?

A:

- pH adjustment : Maintain pH 7–8 to prevent hydrolysis of the methoxy group .

- Light sensitivity : Store solutions in amber vials to avoid photodegradation, as observed in fluorinated analogs .

- Cryopreservation : Lyophilize samples for long-term storage, ensuring residual solvents (e.g., acetonitrile) are removed .

Q. Q6. How can mechanistic insights guide the design of benzamide-based enzyme inhibitors?

A:

- Structure-activity relationships (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic stability, as seen in pyrimidine-benzamide hybrids .

- Docking simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., MMP-9/MMP-13), validated by IC assays .

- Isosteric replacement : Replace methoxy groups with hydroxyproxyl moieties to improve solubility without sacrificing potency .

Q. Methodological Guidance

Q. Q7. What analytical workflows are recommended for characterizing synthetic byproducts?

A:

- LC-MS/MS : Detect trace impurities (e.g., dimerization products) with high sensitivity .

- TGA-DSC : Monitor thermal decomposition profiles to identify unstable intermediates .

- XRD : Resolve crystalline vs. amorphous forms, critical for bioavailability studies in drug development .

Q. Q8. How to mitigate hazards during large-scale benzamide synthesis?

A:

- Process safety : Implement continuous flow reactors to control exothermic reactions and reduce batch variability .

- Waste management : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

- Emergency protocols : Train personnel on spill containment for volatile solvents like dichloromethane .

Properties

IUPAC Name |

4-methoxy-N,N-diphenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVALSXYCLDABKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342823 | |

| Record name | N,N-Diphenyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-40-5 | |

| Record name | N,N-Diphenyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.